molecular formula C21H23NO3 B2391163 1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione CAS No. 620931-54-6

1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione

Cat. No. B2391163
CAS RN: 620931-54-6
M. Wt: 337.419
InChI Key: HHBCCQDJFPSIIU-UHFFFAOYSA-N
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Description

1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione, also known as GW501516, is a synthetic PPARδ (peroxisome proliferator-activated receptor delta) agonist. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the sports and fitness industry as a performance-enhancing drug due to its ability to enhance endurance and fat burning.

Scientific Research Applications

Polymer Chemistry and Copolymerization

The compound has been investigated for its role in copolymerization reactions. For instance, researchers have explored the copolymerization of 2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate (TBPOEMA) with other monomers like methyl methacrylate (MMA) and styrene (ST) . By characterizing the resulting copolymers using techniques such as FTIR and NMR, they determined reactivity ratios and revealed that MMA and ST are more reactive than TBPOEMA. The copolymers formed are statistical in nature .

properties

IUPAC Name

1-[2-(4-tert-butylphenoxy)ethyl]-5-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-14-5-10-18-17(13-14)19(23)20(24)22(18)11-12-25-16-8-6-15(7-9-16)21(2,3)4/h5-10,13H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBCCQDJFPSIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione

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